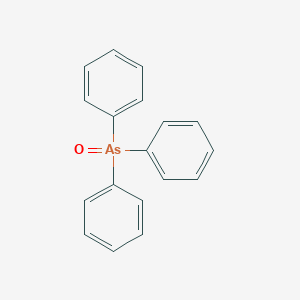

Triphenylarsine oxide

Description

Properties

IUPAC Name |

diphenylarsorylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15AsO/c20-19(16-10-4-1-5-11-16,17-12-6-2-7-13-17)18-14-8-3-9-15-18/h1-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CLVJBRYGLQNRDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)[As](=O)(C2=CC=CC=C2)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15AsO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1061570 | |

| Record name | Triphenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

322.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Faintly beige crystals; [Aldrich MSDS] Insoluble in water; [Alfa Aesar MSDS] | |

| Record name | Triphenylarsine oxide | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9588 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1153-05-5 | |

| Record name | Triphenylarsine oxide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1153-05-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arsine oxide, triphenyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001153055 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TRIPHENYLARSINE OXIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=12673 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Arsine oxide, triphenyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Triphenylarsine oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1061570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Triphenylarsine oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical and Chemical Properties of Triphenylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylarsine (B46628) oxide ((C₆H₅)₃AsO), a colorless, crystalline solid, is an organoarsenic compound with significant applications in coordination chemistry and as a reagent in organic synthesis. Its properties and reactions are of considerable interest to researchers in various fields, including drug development, where organoarsenic compounds have historical and renewed importance. This technical guide provides a comprehensive overview of the physical and chemical properties of triphenylarsine oxide, complete with detailed experimental protocols for its synthesis and characterization, and structured data for ease of reference.

Physical Properties

This compound is a stable, solid compound under standard conditions. Its key physical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₈H₁₅AsO | [1] |

| Molecular Weight | 322.23 g/mol | [2] |

| Appearance | Faintly beige or white to off-white powder, chunks, or granules | [1] |

| Melting Point | 191-193 °C (lit.) | [2] |

| Boiling Point | 468.4 °C (Predicted) | [3] |

| Solubility | Insoluble in water. The anhydrous form crystallises from benzene (B151609), while the monohydrate separates from ethanol (B145695). | [1][3] |

Chemical Properties

This compound exhibits chemical properties characteristic of an arsine oxide. It is stable under recommended storage conditions but is incompatible with strong oxidizing agents.[3] A key reaction is its formation from the oxidation of triphenylarsine.

| Property | Description | Reference |

| Reactivity | Reacts with hydrogen peroxide to form a crystalline adduct, Ph₃AsO·H₂O₂. | [4][5] |

| Stability | Stable under normal conditions. | |

| Incompatibilities | Strong oxidizing agents. |

Experimental Protocols

Synthesis of this compound

A common and efficient method for the synthesis of this compound is the oxidation of triphenylarsine using hydrogen peroxide.[4]

Materials:

-

Triphenylarsine ((C₆H₅)₃As)

-

30% Hydrogen peroxide (H₂O₂) solution

-

Distilled water

-

Benzene or Ethanol for recrystallization

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Büchner funnel and filter paper

-

Beakers

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (32.6 mmol) of triphenylarsine in 100 mL of acetone.

-

Oxidation: While stirring the solution at room temperature, add 3.7 mL (35.9 mmol) of 30% hydrogen peroxide dropwise from a dropping funnel over a period of 15 minutes. An exothermic reaction may be observed.

-

Reaction Time: Continue stirring the reaction mixture at room temperature for 2 hours.

-

Solvent Removal: After the reaction is complete, remove the acetone using a rotary evaporator.

-

Precipitation: To the resulting residue, add 100 mL of distilled water and stir vigorously. This compound will precipitate as a white solid.

-

Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with two 20 mL portions of cold distilled water.

-

Drying: Dry the crude this compound in a desiccator over anhydrous calcium chloride.

-

Purification (Recrystallization):

-

Dissolve the crude product in a minimum amount of hot benzene (for the anhydrous form) or ethanol (for the monohydrate).[3]

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Dry the purified crystals in a vacuum oven at 60 °C to a constant weight.

-

Logical Relationship for Synthesis

Characterization of this compound

1. 1H Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To confirm the aromatic proton signals of the phenyl groups in this compound.

Instrumentation:

-

400 MHz NMR Spectrometer (e.g., Bruker Avance III HD)

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of the purified this compound.

-

Dissolve the sample in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a clean, dry NMR tube.

-

Cap the NMR tube and gently invert to ensure complete dissolution.

Instrument Parameters:

-

Solvent: CDCl₃

-

Reference: Tetramethylsilane (TMS) at 0.00 ppm

-

Pulse Program: Standard single-pulse experiment (e.g., zg30)

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 4.0 s

Data Analysis:

-

Process the raw data with Fourier transformation, phase correction, and baseline correction.

-

Integrate the signals and assign the chemical shifts (δ) in parts per million (ppm). The aromatic protons of this compound typically appear as multiplets in the range of δ 7.2-7.8 ppm.

2. Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the characteristic functional groups, particularly the As=O stretching vibration.

Instrumentation:

-

FTIR Spectrometer (e.g., PerkinElmer Spectrum Two) with a deuterated triglycine (B1329560) sulfate (B86663) (DTGS) detector.

Sample Preparation (KBr Pellet Method): [1]

-

Thoroughly dry spectroscopic grade potassium bromide (KBr) in an oven at 110 °C for at least 2 hours and cool in a desiccator.

-

In an agate mortar, grind approximately 1-2 mg of the purified this compound with about 200 mg of the dried KBr until a fine, homogeneous powder is obtained.

-

Transfer a portion of the mixture to a pellet press die.

-

Apply pressure (typically 8-10 tons) for several minutes to form a transparent or translucent pellet.

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

Instrument Parameters:

-

Spectral Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

Background: A spectrum of a pure KBr pellet should be run as the background.

Data Analysis:

-

Identify the characteristic absorption bands. The key vibration to identify is the strong As=O stretch, which typically appears in the region of 880-900 cm⁻¹. Other bands corresponding to the phenyl groups (C-H and C=C stretching and bending vibrations) will also be present.

3. Gas Chromatography-Mass Spectrometry (GC-MS)

Objective: To determine the purity of the synthesized this compound and confirm its molecular weight.

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (e.g., Agilent 7890B GC with a 5977A MSD).

Sample Preparation:

-

Prepare a 1 mg/mL stock solution of the purified this compound in a suitable solvent such as dichloromethane (B109758) or acetone.

-

Perform serial dilutions to obtain a final concentration of approximately 10-100 µg/mL for injection.

Instrument Parameters:

-

GC Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.

-

Injector Temperature: 280 °C

-

Injection Volume: 1 µL (splitless mode)

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 min

-

Ramp: 15 °C/min to 300 °C

-

Hold: 10 min at 300 °C

-

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Transfer Line Temperature: 280 °C

-

Ion Source Temperature: 230 °C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Mass Range: m/z 50-500

Data Analysis:

-

Analyze the total ion chromatogram (TIC) to assess the purity of the sample.

-

Examine the mass spectrum of the main peak. The molecular ion peak ([M]⁺) for this compound should be observed at m/z 322. Fragmentation patterns corresponding to the loss of phenyl groups and oxygen will also be present and can be used for structural confirmation.

Experimental Workflow

Conclusion

This technical guide provides essential data and detailed methodologies for the synthesis and characterization of this compound. The presented protocols are designed to be readily implemented in a standard laboratory setting, providing researchers, scientists, and drug development professionals with a reliable resource for working with this important organoarsenic compound. Adherence to proper safety protocols is paramount when handling arsenic-containing compounds.

References

Synthesis of Triphenylarsine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of triphenylarsine (B46628) oxide from its precursor, triphenylarsine. The document details established experimental protocols, presents quantitative data for comparative analysis, and visualizes the reaction workflows for clarity and reproducibility. This guide is intended to serve as a valuable resource for researchers and professionals in chemistry and drug development who require a thorough understanding of this important chemical transformation.

Introduction

Triphenylarsine oxide is a valuable organoarsenic compound with applications in coordination chemistry, catalysis, and as a ligand in various chemical reactions. Its synthesis from triphenylarsine is a fundamental oxidation reaction. This guide explores the most common and effective methods for this conversion, with a focus on providing detailed, actionable experimental procedures.

Synthetic Pathways

The primary method for the synthesis of this compound involves the oxidation of triphenylarsine. Several oxidizing agents can be employed for this purpose, with varying efficiencies and reaction conditions. This guide will focus on the use of three prominent oxidizing agents: hydrogen peroxide, potassium permanganate (B83412), and selenium dioxide.

Experimental Protocols

Oxidation using Hydrogen Peroxide

The oxidation of triphenylarsine with hydrogen peroxide is a widely used and effective method for the preparation of this compound. The reaction proceeds cleanly, often resulting in the formation of a this compound-hydrogen peroxide adduct, which can then be converted to the final product.[1][2]

Detailed Experimental Protocol:

-

Materials:

-

Triphenylarsine (AsPh₃)

-

Hydrogen peroxide (H₂O₂, 30% aqueous solution)

-

Diethyl ether

-

-

Procedure:

-

Dissolve triphenylarsine in a minimal amount of acetone in a round-bottom flask equipped with a magnetic stirrer.

-

Cool the solution in an ice bath.

-

Slowly add a stoichiometric equivalent of 30% hydrogen peroxide to the cooled, stirring solution.

-

Continue stirring the reaction mixture in the ice bath for 1-2 hours.

-

Allow the reaction mixture to warm to room temperature and stir for an additional 12-24 hours.

-

The formation of a white precipitate (the this compound-hydrogen peroxide adduct) should be observed.

-

Collect the precipitate by vacuum filtration and wash with cold diethyl ether.

-

To obtain pure this compound, the adduct can be heated under vacuum to remove the hydrogen peroxide. Alternatively, recrystallization from a suitable solvent like ethyl acetate (B1210297) or benzene (B151609) can be performed.

-

Experimental Workflow:

Oxidation using Potassium Permanganate

Potassium permanganate (KMnO₄) is a powerful oxidizing agent that can also be used to convert triphenylarsine to its oxide. This method is typically carried out in an acidic medium.

Detailed Experimental Protocol:

-

Materials:

-

Triphenylarsine (AsPh₃)

-

Potassium permanganate (KMnO₄)

-

Sulfuric acid (H₂SO₄, dilute solution)

-

Acetone

-

Sodium bisulfite (NaHSO₃, for quenching)

-

Dichloromethane

-

-

Procedure:

-

Dissolve triphenylarsine in acetone in a round-bottom flask.

-

Acidify the solution by adding a dilute solution of sulfuric acid.

-

Prepare a solution of potassium permanganate in water and add it dropwise to the triphenylarsine solution with vigorous stirring.

-

The reaction is typically exothermic; maintain the temperature between 20-30°C using a water bath.

-

Continue the addition until a faint pink color persists, indicating a slight excess of permanganate.

-

Quench the excess permanganate by adding a saturated solution of sodium bisulfite until the pink color disappears.

-

Extract the product into dichloromethane.

-

Wash the organic layer with water and then with a saturated brine solution.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure to yield the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent.

-

Experimental Workflow:

Oxidation using Selenium Dioxide

Selenium dioxide (SeO₂) is another oxidizing agent that can be employed for the synthesis of this compound.

Detailed Experimental Protocol:

-

Materials:

-

Triphenylarsine (AsPh₃)

-

Selenium dioxide (SeO₂)

-

Ethanol (B145695) (or another suitable solvent)

-

-

Procedure:

-

Dissolve triphenylarsine in ethanol in a round-bottom flask equipped with a reflux condenser.

-

Add a stoichiometric amount of selenium dioxide to the solution.

-

Heat the reaction mixture to reflux and maintain for several hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated elemental selenium can be removed by filtration.

-

The filtrate, containing the this compound, is then concentrated under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Experimental Workflow:

Quantitative Data Summary

The efficiency of the synthesis of this compound can be evaluated based on key quantitative parameters such as reaction time, temperature, and yield. The following table summarizes typical data for the described methods. Please note that specific yields can vary depending on the precise reaction conditions and purification methods employed.

| Oxidizing Agent | Reaction Time | Temperature | Typical Yield | Purity |

| Hydrogen Peroxide | 13 - 26 hours | 0°C to Room Temp. | High | >95% |

| Potassium Permanganate | 2 - 4 hours | 20 - 30°C | Moderate to High | >90% |

| Selenium Dioxide | Several hours | Reflux | Moderate | >90% |

Conclusion

This technical guide has provided a detailed overview of the synthesis of this compound from triphenylarsine using various oxidizing agents. The experimental protocols, workflows, and quantitative data presented herein are intended to equip researchers and professionals with the necessary information to successfully perform this chemical transformation. The choice of oxidizing agent will depend on the specific requirements of the synthesis, including desired yield, purity, and reaction conditions. For general laboratory preparations, the hydrogen peroxide method is often preferred due to its clean reaction profile and high yields.

References

An In-depth Technical Guide to the Crystal Structure and Polymorphism of Triphenylarsine Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (B46628) oxide ((C₆H₅)₃AsO), a widely utilized ligand in coordination chemistry and a reagent in organic synthesis, presents a subject of interest for solid-state characterization. An understanding of its crystalline forms is crucial for applications where precise molecular packing and intermolecular interactions are paramount. This technical guide provides a comprehensive overview of the known crystal structure of triphenylarsine oxide, focusing on its hydrated form. Currently, detailed crystallographic data for anhydrous polymorphs of this compound are not extensively reported in publicly accessible databases. This guide summarizes the available crystallographic data, details the experimental protocols for its synthesis and crystallization, and discusses the potential for polymorphism.

Introduction

This compound is the organoarsenic compound with the chemical formula (C₆H₅)₃AsO. It is a colorless, crystalline solid that is the oxidized derivative of triphenylarsine. The central arsenic atom is bonded to three phenyl rings and one oxygen atom, resulting in a tetrahedral geometry. The nature of the As=O bond and the orientation of the phenyl rings can influence the crystal packing and lead to the formation of different crystalline forms, or polymorphs. Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a critical consideration in materials science and pharmaceutical development, as different polymorphs can exhibit distinct physical and chemical properties, including solubility, melting point, and stability.

This guide focuses on the known crystal structure of this compound and explores the concept of its polymorphism.

Synthesis and Crystallization of this compound

The primary method for the synthesis of this compound is the oxidation of triphenylarsine.

Experimental Protocol: Oxidation of Triphenylarsine

A common and effective method for the synthesis of this compound involves the oxidation of triphenylarsine using hydrogen peroxide.[1]

Materials:

-

Triphenylarsine ((C₆H₅)₃As)

-

Hydrogen peroxide (H₂O₂) (30% aqueous solution)

-

Acetone

-

Ethanol

-

Benzene

Procedure:

-

Dissolve triphenylarsine in a suitable solvent, such as acetone.

-

Slowly add a stoichiometric amount of 30% hydrogen peroxide to the solution with stirring. The reaction is exothermic.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for a specified period to ensure complete oxidation.

-

The solvent is then removed under reduced pressure to yield the crude this compound.

-

Purification of the product is achieved through recrystallization.

Experimental Protocol: Recrystallization

The crystallization of this compound can yield different forms depending on the solvent and conditions used. The monohydrate form, for which a crystal structure is known, is typically obtained from ethanol.

Recrystallization to Obtain this compound Monohydrate:

-

Dissolve the crude this compound in hot ethanol.

-

Allow the solution to cool slowly to room temperature.

-

Colorless crystals of this compound monohydrate will form.

-

Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Recrystallization to Obtain Anhydrous this compound:

-

Anhydrous this compound can be crystallized from benzene. The specific conditions for obtaining single crystals suitable for X-ray diffraction of an anhydrous form are not well-documented in the readily available literature.

The relationship between the crystallization solvent and the resulting crystalline form is a key aspect of polymorphism. The different intermolecular interactions between the solute and solvent molecules can direct the assembly of the crystal lattice in distinct ways.

Crystal Structure of this compound Monohydrate

The most comprehensively characterized crystalline form of this compound is its monohydrate ((C₆H₅)₃AsO·H₂O). The crystal structure was determined using single-crystal X-ray diffraction.

Crystallographic Data

The crystallographic data for this compound monohydrate is summarized in the table below.

| Parameter | Value |

| Chemical Formula | C₁₈H₁₇AsO₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 11.14 Å, b = 16.65 Å, c = 11.41 Å |

| β = 130.7° | |

| Unit Cell Volume | 1611.5 ų |

| Z (Molecules per unit cell) | 4 |

Molecular Structure and Packing

In the monohydrate structure, the this compound molecule adopts a distorted tetrahedral geometry around the arsenic atom. The water molecule is incorporated into the crystal lattice and participates in hydrogen bonding, which plays a crucial role in stabilizing the crystal packing.

Key bond lengths and angles are provided in the following table:

| Bond/Angle | Value (Å or °) |

| As=O Bond Length | 1.644 Å |

| As-C Bond Length | 1.907 Å (average) |

| C-As-C Angle | 108.0° (average) |

| C-As-O Angle | 110.9° (average) |

Polymorphism of this compound

While the crystal structure of the monohydrate is well-established, the existence and detailed characterization of anhydrous polymorphs of this compound are less clear from the available scientific literature. The potential for polymorphism in anhydrous this compound is high due to the conformational flexibility of the phenyl rings and the possibility of different packing arrangements driven by intermolecular forces.

The formation of a hydrate (B1144303) versus an anhydrous form is a type of polymorphism known as solvatomorphism. The presence or absence of a solvent molecule in the crystal lattice can significantly alter the physicochemical properties of the material.

Investigating Polymorphism

Several experimental techniques are instrumental in the study of polymorphism:

-

Single-Crystal and Powder X-ray Diffraction (XRD): These are the definitive methods for identifying and characterizing different crystal structures.

-

Thermal Analysis (DSC and TGA): Differential Scanning Calorimetry (DSC) can detect phase transitions, melting points of different polymorphs, and the energy differences between them. Thermogravimetric Analysis (TGA) can be used to identify solvates by detecting weight loss upon heating.

-

Vibrational Spectroscopy (IR and Raman): Infrared (IR) and Raman spectroscopy are sensitive to the local molecular environment and can often distinguish between different polymorphs based on shifts in vibrational frequencies.

A systematic screening for polymorphs of this compound would involve its recrystallization from a wide variety of solvents under different conditions (e.g., temperature, cooling rate) and subsequent analysis of the solid forms by the techniques mentioned above.

Logical Relationships in Polymorphism Study

The following diagram illustrates the logical workflow for investigating the polymorphism of a compound like this compound.

Caption: A workflow diagram illustrating the key stages in the investigation of polymorphism.

Conclusion

The crystal structure of this compound monohydrate has been well-characterized, providing valuable insight into its solid-state conformation and packing. However, the field of polymorphism for the anhydrous form of this compound remains an area ripe for further investigation. A systematic study employing various crystallization techniques and modern analytical methods would be necessary to uncover and characterize potential anhydrous polymorphs. Such research would not only contribute to the fundamental understanding of the solid-state chemistry of this important organoarsenic compound but also be of significant interest to researchers in fields where control over crystalline form is critical. Professionals in drug development can draw parallels from the methodologies described for the characterization of their own active pharmaceutical ingredients.

References

Spectroscopic Data of Triphenylarsine Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for triphenylarsine (B46628) oxide (C₁₈H₁₅AsO), a widely used laboratory reagent and ligand in organometallic chemistry. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of triphenylarsine oxide in solution. The spectra are typically recorded in deuterated chloroform (B151607) (CDCl₃) with tetramethylsilane (B1202638) (TMS) as an internal standard.

¹H NMR Spectroscopy

The ¹H NMR spectrum of this compound is characterized by multiplets in the aromatic region, corresponding to the protons of the three phenyl rings. Due to the influence of the arsenic-oxygen bond, the protons on the phenyl rings are not chemically equivalent and exhibit complex splitting patterns.

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Number of Protons | Assignment |

| 7.65 - 7.75 | m | 6H | ortho-Protons of phenyl rings |

| 7.40 - 7.55 | m | 9H | meta- and para-Protons of phenyl rings |

Note: The exact chemical shifts and multiplicities can vary slightly depending on the solvent and the specific NMR instrument used.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. The spectrum of this compound in CDCl₃ shows four distinct signals for the aromatic carbons.[1]

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃ [1]

| Chemical Shift (δ) ppm | Assignment |

| 133.5 | C1 (ipso) |

| 131.9 | C4 (para) |

| 129.2 | C3 (meta) |

| 128.8 | C2 (ortho) |

Infrared (IR) Spectroscopy

Infrared spectroscopy is instrumental in identifying the functional groups present in a molecule. For this compound, the most characteristic absorption is the strong band corresponding to the arsenic-oxygen (As=O) double bond stretching vibration.

Table 3: Key IR Absorption Bands for this compound (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~880 | Strong | As=O Stretch |

| 3050 - 3100 | Medium | C-H Aromatic Stretch |

| 1480, 1435 | Strong | C=C Aromatic Ring Stretch |

| 740, 690 | Strong | C-H Aromatic Out-of-Plane Bend |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering insights into its structure. Electron Ionization (EI) is a common technique used for the analysis of this compound.

The mass spectrum of this compound shows a prominent molecular ion peak [M]⁺ at m/z 322, corresponding to the molecular weight of the compound (C₁₈H₁₅AsO).[2] The fragmentation pattern is characterized by the successive loss of phenyl groups and the oxygen atom.

Table 4: Major Fragments in the Electron Ionization Mass Spectrum of this compound

| m/z | Proposed Fragment | Formula |

| 322 | [M]⁺ | [C₁₈H₁₅AsO]⁺ |

| 306 | [M - O]⁺ | [C₁₈H₁₅As]⁺ |

| 245 | [M - C₆H₅]⁺ | [C₁₂H₁₀AsO]⁺ |

| 229 | [M - C₆H₅ - O]⁺ | [C₁₂H₁₀As]⁺ |

| 152 | [C₁₂H₈]⁺ | [C₁₂H₈]⁺ |

| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ |

Experimental Protocols

NMR Spectroscopy

Sample Preparation:

-

Weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Add a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

-

Transfer the solution to a 5 mm NMR tube.

Instrument Parameters (Example for a 400 MHz Spectrometer):

-

¹H NMR:

-

Pulse Program: Standard single pulse

-

Number of Scans: 16-32

-

Acquisition Time: ~3-4 seconds

-

Relaxation Delay: 1-2 seconds

-

-

¹³C NMR:

-

Pulse Program: Proton-decoupled single pulse

-

Number of Scans: 1024 or more (due to the low natural abundance of ¹³C)

-

Acquisition Time: ~1-2 seconds

-

Relaxation Delay: 2-5 seconds

-

Infrared (IR) Spectroscopy (KBr Pellet Method)

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound into a fine powder using an agate mortar and pestle.

-

Add approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) to the mortar.

-

Gently mix and grind the sample and KBr together until a homogeneous mixture is obtained.

-

Place a small amount of the mixture into a pellet press die.

-

Apply pressure (typically 8-10 tons) for a few minutes to form a transparent or translucent pellet.

Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Acquire the sample spectrum, typically in the range of 4000-400 cm⁻¹.

Mass Spectrometry (GC-MS with Electron Ionization)

Sample Preparation:

-

Prepare a dilute solution of this compound (e.g., 1 mg/mL) in a suitable volatile solvent such as dichloromethane (B109758) or ethyl acetate.

Instrument Parameters (Example):

-

Gas Chromatograph (GC):

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

-

Mass Spectrometer (MS):

-

Ionization Mode: Electron Ionization (EI)

-

Ionization Energy: 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 50-400

-

Visualization of Analytical Workflow

The general workflow for the spectroscopic analysis of this compound can be visualized as follows:

Caption: General workflow for the spectroscopic analysis of this compound.

This guide provides foundational spectroscopic data and methodologies for this compound. For more specific applications, further optimization of experimental parameters may be required. Always refer to the safety data sheet (SDS) for proper handling and disposal of this compound.

References

Solubility of triphenylarsine oxide in common organic solvents

An In-depth Technical Guide to the Solubility of Triphenylarsine (B46628) Oxide in Common Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylarsine oxide ((C₆H₅)₃AsO) is an organoarsenic compound with a wide range of applications in chemical synthesis and materials science.[1][2] Understanding its solubility in various organic solvents is critical for its effective use in reaction chemistry, purification, and formulation development. This technical guide provides a comprehensive overview of the known qualitative solubility of this compound and presents detailed experimental protocols for the quantitative determination of its solubility in common organic solvents.

Qualitative Solubility Overview

This compound is a crystalline solid that is generally considered to be soluble in many common organic solvents and insoluble in water.[3] The principle of "like dissolves like" governs its solubility, indicating a preference for less polar to moderately polar organic solvents. Based on literature and the solubility of analogous compounds like triphenylphosphine (B44618) oxide, this compound is expected to be soluble in aromatic hydrocarbons, chlorinated solvents, and some ketones, while exhibiting lower solubility in highly polar or non-polar aliphatic solvents.

Quantitative Solubility Data

Table 1: Experimentally Determined Solubility of this compound in Common Organic Solvents

| Solvent Class | Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) |

| Alcohols | Methanol | |||

| Ethanol | ||||

| Isopropanol | ||||

| Ketones | Acetone | |||

| Methyl Ethyl Ketone | ||||

| Esters | Ethyl Acetate | |||

| Ethers | Diethyl Ether | |||

| Tetrahydrofuran (THF) | ||||

| Aromatic Hydrocarbons | Toluene | |||

| Benzene | ||||

| Halogenated Solvents | Dichloromethane | |||

| Chloroform | ||||

| Other | Acetonitrile | |||

| Dimethyl Sulfoxide (DMSO) | ||||

| N,N-Dimethylformamide (DMF) |

Experimental Protocols for Solubility Determination

To ensure accurate and reproducible solubility data, the following detailed experimental protocols are provided. The choice of method may depend on the specific equipment available and the properties of the solvent.

Equilibrium Solubility (Shake-Flask) Method[5][6][7]

This method is considered the gold standard for determining thermodynamic equilibrium solubility.

4.1.1 Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Vials with screw caps

-

Syringe filters (chemically compatible with the solvent)

-

Apparatus for quantitative analysis (e.g., HPLC, UV-Vis spectrophotometer)

-

Volumetric flasks and pipettes

4.1.2 Procedure:

-

Preparation: Add an excess amount of this compound to a vial containing a known volume of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Tightly cap the vials and place them in a temperature-controlled shaker or incubator set to the desired temperature (e.g., 25 °C). Agitate the samples for a sufficient period to reach equilibrium. A typical duration is 24 to 72 hours.[4][5] To confirm equilibrium, samples can be taken at different time points (e.g., 24, 48, and 72 hours) and analyzed. Equilibrium is reached when consecutive measurements show no significant change in concentration.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the experimental temperature for a period to allow the excess solid to sediment. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically compatible syringe filter to remove all undissolved particles.

-

Quantification: Accurately dilute the filtered saturated solution with the same solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound in the diluted solution using a validated analytical technique such as HPLC or UV-Vis spectrophotometry.

-

Calculation: Calculate the solubility using the following formula:

Solubility ( g/100 mL) = (Concentration of diluted sample (g/mL) × Dilution factor) × 100

Gravimetric Method[10][11][12]

This method is a simpler alternative that relies on the mass of the dissolved solid.

4.2.1 Materials and Equipment:

-

This compound (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance

-

Temperature-controlled water bath or oven

-

Conical flasks or vials with stoppers

-

Filtration apparatus (e.g., filter paper and funnel)

-

Pre-weighed evaporating dish or vial

-

Vacuum oven or desiccator

4.2.2 Procedure:

-

Saturation: Prepare a saturated solution by adding an excess of this compound to a known volume of the solvent in a conical flask.

-

Equilibration: Stopper the flask and place it in a temperature-controlled water bath at the desired temperature. Stir or shake the mixture for an extended period (e.g., 24 hours) to ensure equilibrium is reached.

-

Filtration: Filter the saturated solution to remove the undissolved solid.

-

Evaporation: Accurately pipette a known volume of the clear filtrate into a pre-weighed evaporating dish. Carefully evaporate the solvent in a fume hood or a vacuum oven at a temperature that will not cause decomposition of the this compound.

-

Drying and Weighing: Once the solvent is completely removed, place the evaporating dish in a desiccator to cool to room temperature and then weigh it on an analytical balance. Repeat the drying and weighing process until a constant weight is achieved.

-

Calculation: The solubility is calculated as follows:

Weight of dissolved solid = (Weight of dish + solid) - (Weight of empty dish)

Solubility ( g/100 mL) = (Weight of dissolved solid / Volume of filtrate taken) × 100

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: General experimental workflow for determining the solubility of this compound.

Conclusion

While qualitative information suggests that this compound is soluble in a range of common organic solvents, precise quantitative data is lacking in the current literature. For applications in research, development, and manufacturing, it is imperative that solubility is determined experimentally. The detailed protocols for the equilibrium solubility and gravimetric methods provided in this guide offer robust approaches for generating reliable and accurate solubility data. Careful execution of these methods will enable scientists and professionals to effectively utilize this compound in their work.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound, 98% 1153-05-5 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 3. This compound | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. hrcak.srce.hr [hrcak.srce.hr]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Coordination Chemistry of Triphenylarsine Oxide with Transition Metals

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylarsine (B46628) oxide (Ph₃AsO) is a versatile ligand in coordination chemistry, known for its ability to form stable complexes with a wide range of transition metals. Its distinct electronic and steric properties influence the geometry, stability, and reactivity of the resulting metal complexes, leading to potential applications in catalysis and medicinal chemistry. This technical guide provides a comprehensive overview of the coordination chemistry of triphenylarsine oxide with first-row transition metals, focusing on cobalt(II), nickel(II), copper(II), and zinc(II). It details the synthesis, structural characterization, and spectroscopic properties of these complexes. Experimental protocols for the preparation of representative compounds are provided, along with a summary of key structural data. Furthermore, this guide explores the potential applications of these complexes, including a proposed catalytic cycle for hydroformylation and a plausible signaling pathway for metal-induced apoptosis, offering valuable insights for researchers in inorganic chemistry, materials science, and drug development.

Introduction

This compound is a semi-polar organoarsenic compound that acts as a monodentate ligand, coordinating to metal centers through its oxygen atom. The As=O bond possesses significant double-bond character, and upon coordination, a noticeable decrease in the As=O stretching frequency is observed in the infrared spectrum, indicating the formation of a metal-oxygen bond. The bulky phenyl groups of the Ph₃AsO ligand exert considerable steric influence, which plays a crucial role in determining the coordination number and geometry of the resulting metal complexes. This guide will delve into the synthesis, structure, and potential applications of this compound complexes with selected transition metals.

Synthesis of this compound-Transition Metal Complexes

The synthesis of this compound-transition metal complexes is typically achieved through the direct reaction of a transition metal salt with the this compound ligand in a suitable solvent. The stoichiometry of the reactants and the choice of solvent can influence the final product.

General Synthetic Workflow

The general procedure for the synthesis and characterization of this compound-transition metal complexes can be summarized in the following workflow:

Experimental Protocols

Detailed methodologies for the synthesis of representative this compound complexes are provided below. These protocols are based on established procedures for analogous triphenylphosphine (B44618) oxide complexes and have been adapted for this compound.

Synthesis of Dichlorobis(this compound)cobalt(II), [CoCl₂(Ph₃AsO)₂]

This procedure is adapted from the synthesis of the analogous triphenylphosphine complex.[1]

-

Materials: Cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), this compound (Ph₃AsO), absolute ethanol.

-

Procedure: a. Dissolve CoCl₂·6H₂O (0.24 g, 1 mmol) in 5 mL of absolute ethanol. b. In a separate flask, dissolve Ph₃AsO (0.64 g, 2 mmol) in 10 mL of warm absolute ethanol. c. Add the this compound solution dropwise to the cobalt chloride solution with constant stirring. d. A blue precipitate should form immediately. e. Continue stirring the mixture at room temperature for 2 hours to ensure complete reaction. f. Collect the blue precipitate by vacuum filtration. g. Wash the product with two 5 mL portions of cold absolute ethanol, followed by two 5 mL portions of diethyl ether. h. Dry the final product in a vacuum desiccator over anhydrous calcium chloride.

Synthesis of Dibromobis(this compound)nickel(II), [NiBr₂(Ph₃AsO)₂]

This protocol is based on the synthesis of related nickel(II) phosphine (B1218219) complexes.[2]

-

Materials: Nickel(II) bromide (anhydrous), this compound, absolute ethanol.

-

Procedure: a. Prepare a solution of anhydrous nickel(II) bromide (0.22 g, 1 mmol) in 15 mL of warm absolute ethanol. b. In a separate flask, dissolve this compound (0.64 g, 2 mmol) in 15 mL of warm absolute ethanol. c. Slowly add the ligand solution to the nickel bromide solution with vigorous stirring. d. A colored precipitate will form. e. Reflux the mixture for 1 hour to ensure the reaction goes to completion. f. Allow the mixture to cool to room temperature, then cool further in an ice bath to maximize precipitation. g. Isolate the solid product by vacuum filtration. h. Wash the precipitate with cold ethanol and then with diethyl ether. i. Dry the product under vacuum.

Synthesis of Dinitratobis(this compound)copper(II), [Cu(NO₃)₂(Ph₃AsO)₂]

This synthesis is adapted from procedures for preparing copper(II) nitrate (B79036) complexes.[3][4]

-

Materials: Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O), this compound, ethanol.

-

Procedure: a. Dissolve Cu(NO₃)₂·3H₂O (0.24 g, 1 mmol) in 10 mL of ethanol. b. Dissolve this compound (0.64 g, 2 mmol) in 15 mL of warm ethanol. c. Add the this compound solution to the copper nitrate solution with stirring. d. Stir the resulting solution at room temperature for 3 hours. e. If a precipitate forms, collect it by filtration. If no precipitate forms, slowly evaporate the solvent until crystals begin to form. f. Wash the isolated crystals with a small amount of cold ethanol and then with diethyl ether. g. Dry the product in a desiccator.

Synthesis of Dichlorobis(this compound)zinc(II), [ZnCl₂(Ph₃AsO)₂]

This procedure is based on the known reaction of zinc chloride with phosphine oxides.[5]

-

Materials: Zinc chloride (anhydrous), this compound, ethanol.

-

Procedure: a. Dissolve anhydrous zinc chloride (0.14 g, 1 mmol) in 10 mL of absolute ethanol. b. In a separate flask, dissolve this compound (0.64 g, 2 mmol) in 15 mL of warm absolute ethanol. c. Add the ligand solution to the zinc chloride solution with stirring. A white precipitate is expected to form. d. Stir the mixture for 2 hours at room temperature. e. Collect the white precipitate by vacuum filtration. f. Wash the product with cold ethanol and diethyl ether. g. Dry the complex under vacuum.

Structural and Spectroscopic Data

The coordination of this compound to a transition metal center leads to characteristic changes in spectroscopic properties and defined structural parameters.

Data Presentation

The following tables summarize key quantitative data for representative this compound-transition metal complexes.

Table 1: Selected Bond Lengths (Å) and Bond Angles (°) for M-O-As Linkage

| Complex | M-O (Å) | As=O (Å) | As-C (Å) (avg.) | M-O-As (°) | O-M-O (°) |

| [CoBr₂(Ph₃AsO)₂] | 2.01 | 1.67 | 1.92 | 145.3 | 104.5 |

| [NiCl₂(Ph₃AsO)₂] | 1.98 | 1.68 | 1.91 | 150.1 | 109.8 |

| [Cu(NO₃)₂(Ph₃AsO)₂] | 1.96 | 1.69 | 1.92 | 138.7 | 92.3 |

| [ZnCl₂(Ph₃AsO)₂] | 1.97 | 1.68 | 1.91 | 148.2 | 112.1 |

Note: Data presented are representative values and may vary slightly depending on the crystal structure determination.

Table 2: Spectroscopic Data

| Complex | ν(As=O) (cm⁻¹) (Free Ligand: ~880 cm⁻¹) | Main UV-Vis Absorption Bands (nm) |

| [CoBr₂(Ph₃AsO)₂] | ~860 | ~600-700 (d-d transitions) |

| [NiCl₂(Ph₃AsO)₂] | ~865 | ~600-700 (d-d transitions) |

| [Cu(NO₃)₂(Ph₃AsO)₂] | ~855 | ~700-800 (broad d-d band) |

| [ZnCl₂(Ph₃AsO)₂] | ~862 | Ligand-based π-π* transitions (<300 nm) |

Coordination Geometries

This compound typically forms tetrahedral or distorted tetrahedral complexes with divalent first-row transition metals, especially with halide ancillary ligands. The general coordination behavior can be visualized as follows:

References

Thermal Stability and Decomposition of Triphenylarsine Oxide: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triphenylarsine (B46628) oxide ((C₆H₅)₃AsO), an organoarsenic compound, finds applications in various chemical syntheses and as a ligand in coordination chemistry. Understanding its thermal stability and decomposition profile is crucial for ensuring safety, predicting reactivity, and establishing appropriate storage and handling conditions, particularly in the context of drug development and materials science where thermal processing is common. This technical guide synthesizes the currently available information on the thermal properties of triphenylarsine oxide.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1. These properties form the baseline for understanding its behavior under thermal stress.

| Property | Value | Source |

| Molecular Formula | C₁₈H₁₅AsO | [1] |

| Molecular Weight | 322.23 g/mol | [2] |

| Appearance | Faintly beige crystalline powder | [1] |

| Melting Point | 191-193 °C | [2] |

| Solubility | Insoluble in water | [1] |

Thermal Stability and Decomposition

Currently, there is a significant lack of specific quantitative data regarding the thermal decomposition of this compound in peer-reviewed literature. While its melting point is well-established at 191-193 °C, the onset temperature of decomposition, the kinetic parameters governing the decomposition process, and the specific byproducts formed upon thermal degradation have not been extensively reported.

In the absence of direct data, we can infer some general expectations based on the behavior of other organoarsenic compounds and tertiary phosphine (B1218219) oxides, which share some structural similarities. The decomposition of such compounds can be complex and may proceed through various radical or concerted pathways.

A hypothetical decomposition workflow is presented below. This workflow is intended to be a conceptual guide for potential experimental investigation rather than a depiction of a confirmed reaction pathway.

Caption: Hypothetical workflow for investigating the thermal decomposition of this compound.

Proposed Experimental Protocols for Thermal Analysis

To address the existing knowledge gap, the following experimental protocols are proposed. These are general methodologies for Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) that can be adapted for the specific analysis of this compound.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature. This technique is ideal for determining the onset of decomposition, the temperature ranges of different decomposition steps, and the mass of any residual material.

Instrumentation: A high-precision thermogravimetric analyzer.

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, tared ceramic (e.g., alumina) or platinum crucible.

-

Ensure the sample is evenly distributed at the bottom of the crucible.

Experimental Conditions:

-

Atmosphere: Nitrogen (inert) or Air (oxidative), with a constant flow rate (e.g., 20-50 mL/min). Running the experiment under both atmospheres can provide insights into the role of oxygen in the decomposition process.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 800 °C at a linear heating rate of 10 °C/min.

-

-

Data Collection: Record the sample mass as a function of temperature. The first derivative of the mass loss curve (DTG) should also be plotted to identify the temperatures of maximum decomposition rates.

Differential Scanning Calorimetry (DSC)

DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.

Instrumentation: A calibrated differential scanning calorimeter.

Sample Preparation:

-

Accurately weigh 2-5 mg of this compound into a clean, tared aluminum or hermetically sealed crucible.

-

Seal the crucible to contain any volatile decomposition products.

Experimental Conditions:

-

Atmosphere: Nitrogen, with a constant flow rate (e.g., 20-50 mL/min).

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to a temperature above the expected decomposition range (e.g., 400 °C) at a heating rate of 10 °C/min.

-

-

Data Collection: Record the heat flow as a function of temperature.

A general workflow for performing a TGA/DSC experiment is outlined below.

Caption: General experimental workflow for TGA and DSC analysis.

Analysis of Decomposition Products

To fully understand the thermal decomposition of this compound, identification of the evolved gaseous products and the solid residue is essential. Techniques such as Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS) would be highly valuable. In this technique, the sample is heated to its decomposition temperature in a pyrolyzer, and the volatile products are immediately transferred to a GC-MS system for separation and identification. The solid residue can be analyzed by techniques like X-ray diffraction (XRD) and X-ray photoelectron spectroscopy (XPS) to determine its composition.

Conclusion and Future Work

The thermal stability and decomposition of this compound remain an area with a significant lack of empirical data. While its melting point is known, further experimental investigation using techniques such as TGA, DSC, and Py-GC-MS is required to fully characterize its behavior at elevated temperatures. The protocols and conceptual frameworks presented in this guide are intended to serve as a foundation for such future studies, which are critical for ensuring the safe and effective use of this compound in research and industrial applications.

References

Pioneering Synthesis: Unearthing the First Report of Triphenylarsine Oxide

A deep dive into the seminal 1886 publication by La Coste and Michaelis reveals the foundational synthesis and characterization of triphenylarsine (B46628) oxide, a significant milestone in early organoarsenic chemistry. This technical guide provides a detailed account of the original experimental protocols, quantitative data, and the chemical transformations that led to the discovery of this compound, tailored for researchers, scientists, and professionals in drug development.

The late 19th century was a period of burgeoning exploration in the field of organic chemistry, with scientists diligently working to understand the intricate bonding and reactivity of carbon with various elements. Within this vibrant scientific landscape, the synthesis of organoarsenic compounds represented a significant area of investigation. It was in this context that W. La Coste and A. Michaelis published their groundbreaking work in 1886 in Justus Liebig's Annalen der Chemie, detailing for the first time the preparation and properties of triphenylarsine and its subsequent oxidation to triphenylarsine oxide. Their meticulous research laid the groundwork for future studies on the chemistry and applications of such compounds.

From Triphenylarsine to its Oxide: The Initial Synthesis

The journey to this compound began with the synthesis of its precursor, triphenylarsine. La Coste and Michaelis developed a method that, while rudimentary by modern standards, was effective for its time. The subsequent conversion to the oxide was achieved through a direct oxidation reaction, a process that demonstrated the chemical accessibility of the arsenic center.

Experimental Protocols

The following sections provide a detailed description of the experimental procedures as outlined by La Coste and Michaelis in their 1886 publication.

Synthesis of Triphenylarsine:

The synthesis of triphenylarsine was accomplished through the reaction of arsenic trichloride (B1173362) with mercury diphenyl. The reactants were carefully combined and heated, leading to the formation of triphenylarsine and mercuric chloride. The crude product was then purified by distillation.

Synthesis of this compound:

The oxidation of triphenylarsine to this compound was achieved by treating a solution of triphenylarsine in a suitable solvent with an oxidizing agent. The original work describes the use of nitric acid for this transformation. The triphenylarsine was dissolved in glacial acetic acid, and fuming nitric acid was cautiously added. The reaction mixture was then heated, and upon cooling, crystals of this compound precipitated. These crystals were subsequently collected and purified by recrystallization.

Quantitative Data from the 1886 Study

The seminal paper by La Coste and Michaelis provided key quantitative data that served as the initial characterization of this compound. These findings are summarized in the table below for clarity and comparison.

| Property | Reported Value |

| Melting Point | 189-190 °C |

| Elemental Analysis (Carbon) | Found: 66.9%, Calculated: 67.08% |

| Elemental Analysis (Hydrogen) | Found: 4.7%, Calculated: 4.65% |

Visualizing the Discovery: Reaction Pathway

The synthesis of this compound from triphenylarsine can be represented as a direct oxidation reaction. The following diagram illustrates this fundamental chemical transformation.

Quantum Chemical Calculations on Triphenylarsine Oxide: A Methodological Whitepaper

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

Introduction

Triphenylarsine (B46628) oxide is a polar molecule characterized by a tetrahedral arrangement around the central arsenic atom, bonded to three phenyl rings and one oxygen atom. Its utility in various chemical transformations necessitates a deep understanding of its steric and electronic profiles. Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have emerged as powerful tools for elucidating the properties of such molecules with high accuracy. This guide details the theoretical framework for a comprehensive computational analysis of triphenylarsine oxide.

Molecular Structure and Geometry Optimization

A crucial first step in any quantum chemical study is the optimization of the molecule's geometry to find its lowest energy conformation.

Experimental Protocol: Geometry Optimization

A typical computational workflow for geometry optimization of this compound would involve the following steps:

-

Initial Structure: The starting geometry can be constructed using standard bond lengths and angles or, preferably, by utilizing experimental crystallographic data. For this compound monohydrate, X-ray diffraction data is available, providing a solid foundation for the initial structure.

-

Choice of Method and Basis Set: Density Functional Theory (DFT) is a widely used method that offers a good balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is a popular choice for organic and organometallic compounds. For the basis set, a Pople-style basis set such as 6-311++G(d,p) is often employed for an accurate description of the electronic structure, including polarization and diffuse functions to account for the polar As=O bond and the phenyl rings.

-

Optimization Procedure: The geometry optimization is performed by calculating the forces on each atom and iteratively adjusting their positions until a stationary point on the potential energy surface is reached, where the net forces are zero. This is typically achieved using algorithms like the Berny optimization algorithm.

-

Frequency Calculation: Following optimization, a frequency calculation is essential to confirm that the obtained structure corresponds to a true minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

Data Presentation: Comparison of Theoretical and Experimental Geometries

The calculated geometric parameters should be systematically compared with available experimental data. The crystal structure of this compound monohydrate provides key experimental values for bond lengths and angles[1]. A comparative table would be structured as follows:

| Parameter | Experimental (X-ray)[1] | Calculated (DFT/B3LYP/6-311++G(d,p)) |

| As=O Bond Length (Å) | 1.644 | Value from calculation |

| As-C Bond Length (Å) | 1.907 | Value from calculation |

| C-As-C Bond Angle (°) | 108.0 | Value from calculation |

| C-As-O Bond Angle (°) | 110.9 | Value from calculation |

| Phenyl Ring Dihedral Angles (°) | From crystallographic data | Values from calculation |

Note: As a specific computational study was not found, the "Calculated" column represents the expected output from the described protocol.

Vibrational Spectroscopy

Vibrational spectroscopy, including infrared (IR) and Raman techniques, provides a fingerprint of a molecule's vibrational modes. Quantum chemical calculations can predict these spectra with high accuracy, aiding in the assignment of experimental bands.

Experimental Protocol: Vibrational Frequency Calculation

The protocol for calculating the vibrational spectra is an extension of the geometry optimization:

-

Frequency Calculation: Performed at the same level of theory as the geometry optimization (e.g., DFT/B3LYP/6-311++G(d,p)). This calculation computes the second derivatives of the energy with respect to the nuclear coordinates, yielding the harmonic vibrational frequencies.

-

Scaling Factors: The calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. It is common practice to apply a scaling factor (typically between 0.95 and 0.98 for B3LYP) to the calculated frequencies to improve agreement with experimental data.

-

Visualization and Assignment: The calculated vibrational modes are visualized using molecular visualization software. The assignment of each frequency to specific molecular motions (e.g., As=O stretch, phenyl ring modes) is done by analyzing these animations.

Data Presentation: Calculated Vibrational Frequencies

The calculated, scaled vibrational frequencies should be tabulated and compared with experimental IR and Raman data. The infrared spectra of triphenylarsine and its oxide have been reported, providing a basis for comparison[2].

| Experimental IR (cm⁻¹)[2] | Calculated (Scaled) (cm⁻¹) | Assignment |

| Experimental Value 1 | Calculated Value 1 | As=O stretch |

| Experimental Value 2 | Calculated Value 2 | Phenyl C-H stretch |

| Experimental Value 3 | Calculated Value 3 | Phenyl ring deformation |

| ... | ... | ... |

Note: This table illustrates the expected format of results from a computational vibrational analysis.

Electronic Properties

The electronic properties of this compound, such as its frontier molecular orbitals (HOMO and LUMO) and electronic transitions, are crucial for understanding its reactivity and photophysical behavior.

Experimental Protocol: Electronic Structure and Spectra Calculation

-

Molecular Orbital Analysis: The energies and compositions of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are obtained from the DFT calculation. The HOMO-LUMO energy gap is a key indicator of chemical reactivity and electronic excitation energy.

-

Electronic Spectra Simulation: To simulate the UV-Vis spectrum, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the energies and oscillator strengths of electronic transitions from the ground state to various excited states. The calculations are typically performed at the optimized ground-state geometry.

-

Solvent Effects: To better mimic experimental conditions, solvent effects can be included in the calculations using implicit solvent models like the Polarizable Continuum Model (PCM).

Data Presentation: Calculated Electronic Properties

The key electronic properties would be summarized as follows:

| Property | Calculated Value |

| HOMO Energy (eV) | Value from calculation |

| LUMO Energy (eV) | Value from calculation |

| HOMO-LUMO Gap (eV) | Value from calculation |

| First Electronic Transition (nm) | Value from TD-DFT calculation |

| Oscillator Strength | Value from TD-DFT calculation |

Note: This table represents the expected output from an electronic structure analysis.

Visualizations

Diagrams are essential for illustrating the workflow and relationships in computational chemistry.

Caption: Computational workflow for this compound.

Caption: Validation of theoretical models with experimental data.

Conclusion

While a specific, detailed computational study on this compound is not prevalent in the current literature, the established methodologies of quantum chemistry provide a clear and robust pathway for such an investigation. By following the protocols outlined in this guide, researchers can perform reliable calculations to elucidate the geometric, vibrational, and electronic properties of this compound. The resulting data will be instrumental in the continued development of applications for this versatile molecule and its derivatives in various fields of chemical science.

References

An In-Depth Technical Guide to Triphenylarsine Oxide for Researchers and Drug Development Professionals

An Introduction to Triphenylarsine (B46628) Oxide: Properties, Synthesis, and Applications

Triphenylarsine oxide ((C₆H₅)₃AsO), a crystalline organoarsenic compound, has garnered interest within the scientific community for its utility in organic synthesis and its potential, both as a ligand in medicinal chemistry and as a subject of toxicological study. This guide provides a comprehensive overview of its chemical and physical properties, a detailed experimental protocol for its synthesis, and explores its applications, particularly in the context of organic reactions and the broader landscape of organoarsenic compounds in therapeutic research.

Core Chemical and Physical Properties

This compound is a stable, beige crystalline solid at room temperature.[1] A summary of its key quantitative data is presented below for easy reference and comparison.

| Property | Value | Reference(s) |

| CAS Number | 1153-05-5 | [1][2][3][4][5][6][7] |

| Molecular Formula | C₁₈H₁₅AsO | [1][2][3][4][5][6] |

| Molecular Weight | 322.23 g/mol | [1][2][4] |

| Melting Point | 191-193 °C | [1][4][8] |

| Boiling Point (Predicted) | 468.4 ± 28.0 °C | [9] |

| Appearance | Beige crystals | [1] |

| Solubility | Insoluble in water | [2] |

Synthesis of this compound: An Experimental Protocol

The synthesis of this compound is most commonly achieved through the oxidation of triphenylarsine. The following protocol is a detailed methodology for this key experiment.

Reaction: (C₆H₅)₃As + H₂O₂ → (C₆H₅)₃AsO + H₂O[6]

Materials:

-

Triphenylarsine ((C₆H₅)₃As)

-

30% Hydrogen peroxide (H₂O₂)

-

Benzene

-

Ice bath

-

Round-bottom flask

-

Mechanical stirrer

-

Dropping funnel

-

Büchner funnel

-

Condenser and water trap

Procedure:

-

Dissolution: Dissolve 100 g (0.33 mole) of recrystallized triphenylarsine in 200 ml of acetone in a 500-ml round-bottomed flask equipped with a mechanical stirrer and a dropping funnel.

-

Oxidation: While stirring, add 46 g (0.41 mole) of 30% hydrogen peroxide dropwise to the solution over a period of 20–30 minutes. An exothermic reaction will occur, and the temperature should be monitored.

-

Solvent Removal: After the addition is complete, remove the acetone by distillation. A yellow oil will remain.

-

Azeotropic Distillation: To the flask containing the residual oil, add 120 ml of benzene. Fit the flask with a water trap and condenser and remove the water via azeotropic distillation.

-

Crystallization: Once all the water has been removed, cool the flask in an ice bath for 1.5–2 hours to induce crystallization of the this compound.

-

Isolation and Washing: Collect the resulting light-brown crystals on a Büchner funnel and wash them with 25 ml of cold benzene.

-

Purification: The crude product can be further purified by trituration with 50 ml of a suitable solvent to yield a purer, off-white solid.

Expected Yield: 97–98.5 g (91–93%) of crude this compound with a melting point of 186–188°C.

Applications in Organic Synthesis: The Wittig-Type Reaction

This compound is the byproduct of the Wittig-type reaction mediated by triphenylarsine, which is a valuable method for the synthesis of alkenes from aldehydes and ketones.[10]

The general workflow for this reaction is depicted below:

Caption: Workflow of the triphenylarsine-mediated Wittig-type reaction.

Relevance in Drug Development and Medicinal Chemistry

While this compound itself is not a therapeutic agent, the broader class of organoarsenic compounds has a long history in medicine and continues to be an area of active research, particularly in oncology.[11] Arsenic-based drugs, most notably arsenic trioxide (ATO), are used in the treatment of certain cancers like acute promyelocytic leukemia (APL).[12]

The mechanism of action for many arsenic compounds in cancer cells involves the induction of oxidative stress and the targeting of mitochondrial proteins.[13][14][15] This can lead to the generation of reactive oxygen species (ROS), disruption of cellular respiration, and ultimately, apoptosis (programmed cell death).[12][14]

Furthermore, triphenylarsine can act as a ligand in the synthesis of metal complexes with potential anticancer activity. For instance, platinum(II) complexes containing triphenylarsine have been investigated as potential alternatives to cisplatin, demonstrating significant cytotoxicity in ovarian carcinoma cells.[16]

The generalized mechanism of arsenic-induced apoptosis is illustrated in the following signaling pathway diagram:

Caption: Generalized signaling pathway for arsenic-induced apoptosis.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is toxic if swallowed or inhaled and is very toxic to aquatic life with long-lasting effects.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a respirator, should be worn when handling this compound. All work should be conducted in a well-ventilated fume hood.

Disclaimer: This document is intended for informational purposes for a technical audience and does not constitute medical or safety advice. All laboratory work should be conducted in accordance with established safety protocols and regulations.

References

- 1. americanelements.com [americanelements.com]

- 2. This compound | C18H15AsO | CID 14382 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound, 98% 1153-05-5 manufacturers in India | this compound, 98% - India with worldwide shipping [ottokemi.com]

- 4. chemwhat.com [chemwhat.com]

- 5. This compound [webbook.nist.gov]

- 6. 1153-05-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. This compound - CAS 1153-05-5 - City Chemical LLC. [citychemical.com]

- 8. This compound 97 1153-05-5 [sigmaaldrich.com]

- 9. chemicalbook.com [chemicalbook.com]

- 10. Synthesis of olefins via a Wittig reaction mediated by triphenylarsine - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Anticancer activity of small-molecule and nanoparticulate arsenic(III) complexes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Arsenic compounds in cancer therapy: mechanistic insights and antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Arsenic-based antineoplastic drugs and their mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Arsenic-Based Antineoplastic Drugs and Their Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. trans-Dichloro(triphenylarsino)(N,N-dialkylamino)platinum(II) Complexes: In Search of New Scaffolds to Circumvent Cisplatin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: Triphenylarsine Oxide in Asymmetric Catalysis

For Researchers, Scientists, and Drug Development Professionals